molecular formula C16H12BrN3O3 B2479958 3-bromo-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 941937-48-0

3-bromo-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2479958
CAS RN: 941937-48-0
M. Wt: 374.194
InChI Key: OECQDFCABGMDGN-UHFFFAOYSA-N
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Description

3-bromo-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Photodynamic Therapy Applications

A study by Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new zinc phthalocyanines substituted with new benzenesulfonamide derivative groups containing Schiff base for the first time. These compounds, due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, have shown remarkable potential as Type II photosensitizers for treating cancer in photodynamic therapy applications (Pişkin, Canpolat, & Öztürk, 2020).

Antidiabetic Screening

Lalpara et al. (2021) focused on the synthesis and in vitro antidiabetic screening of novel dihydropyrimidine derivatives. Their study involved synthesizing N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides, which were evaluated for antidiabetic activity using the α-amylase inhibition assay. This highlights the potential of oxadiazole derivatives in developing new antidiabetic medications (Lalpara et al., 2021).

Antimicrobial and Anticancer Activities

Sanjeeva et al. (2021) designed, synthesized, and evaluated benzofuran-oxadiazole hybrids for their antimicrobial activity. These derivatives show promising results in combating various microbial strains, indicating their potential in addressing antimicrobial resistance (Sanjeeva et al., 2021). Additionally, Salahuddin et al. (2014) conducted synthesis, characterization, and anticancer evaluation of 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole, showcasing the anticancer potential of oxadiazole derivatives against various cancer cell lines (Salahuddin et al., 2014).

properties

IUPAC Name

3-bromo-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3O3/c1-22-13-8-3-2-7-12(13)15-19-20-16(23-15)18-14(21)10-5-4-6-11(17)9-10/h2-9H,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OECQDFCABGMDGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

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